Nebramine

Vue d'ensemble

Description

Nebramine is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is an aminoglycoside antibiotic derived from nebramycin, produced by the bacterium Streptomyces tenebrarius. This compound is known for its ability to potentiate the effects of β-lactam antibiotics against multidrug-resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .

Mécanisme D'action

Target of Action

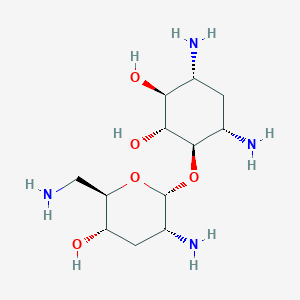

Nebramine, also known as 3’-Deoxyneamine, is a complex compound with a molecular formula of C12H26N4O5 The primary targets of this compound are not explicitly mentioned in the available resources

Biochemical Pathways

This compound is involved in the biosynthesis of Neomycin, Kanamycin, and Gentamicin . These are aminoglycoside antibiotics that inhibit protein synthesis in bacteria, leading to their death.

Pharmacokinetics

Its solubility in water is slightly sonicated , which might influence its bioavailability. Further pharmacokinetic studies are needed to understand these properties better.

Result of Action

It is known to be a degradation product of the antibiotic Tobramycin , suggesting it might have similar antibacterial properties.

Analyse Biochimique

Biochemical Properties

Nebramine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with aminoglycoside-modifying enzymes, which can alter its structure and function. These interactions are crucial as they can influence the efficacy and resistance profile of aminoglycoside antibiotics . Additionally, this compound can bind to ribosomal RNA, affecting protein synthesis by inhibiting the translocation step during translation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the synthesis of essential biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as ribosomal RNA and aminoglycoside-modifying enzymes. By binding to ribosomal RNA, this compound inhibits protein synthesis, leading to a bacteriostatic effect. Additionally, its interaction with aminoglycoside-modifying enzymes can result in the acetylation, phosphorylation, or adenylation of the compound, thereby altering its activity and resistance profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively inhibit bacterial growth. At higher doses, toxic effects such as nephrotoxicity and ototoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and modification. It interacts with enzymes such as aminoglycoside acetyltransferases, phosphotransferases, and nucleotidyltransferases, which can modify its structure and activity. These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For instance, this compound can be actively transported into bacterial cells via aminoglycoside transport systems, leading to its accumulation at the site of action .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on ribosomal RNA and protein synthesis. It may also localize to specific organelles, depending on the presence of targeting signals or post-translational modifications. These localizations can influence its activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nebramine can be synthesized through several routes, one of which involves the hydrolysis of tobramycin. Tobramycin, another aminoglycoside antibiotic, undergoes base hydrolysis to yield this compound, 2-deoxystreptamine, and deoxystreptamine-kanosaminide . The reaction typically requires an alkaline medium and elevated temperatures to facilitate the breakdown of tobramycin into its constituent parts.

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces tenebrarius, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of nebramycin, which is then hydrolyzed to produce this compound. Advanced chromatographic techniques are employed to purify this compound from the hydrolysis mixture, ensuring high purity and quality for further applications .

Analyse Des Réactions Chimiques

Types of Reactions

Nebramine undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary degradation pathways for this compound at neutral pH values is oxidation . This reaction can lead to the formation of several products, including deoxystreptamine and deoxystreptamine-kanosaminide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.

Substitution: Various nucleophiles can be used in substitution reactions to modify the functional groups on this compound.

Major Products Formed

The major products formed from the oxidation of this compound include deoxystreptamine and deoxystreptamine-kanosaminide

Applications De Recherche Scientifique

Nebramine has a wide range of scientific research applications, particularly in the field of antibiotic resistance. It has been shown to potentiate the effects of β-lactam antibiotics against multidrug-resistant Pseudomonas aeruginosa . This makes it a valuable adjuvant in combination therapies aimed at overcoming bacterial resistance mechanisms. Additionally, this compound-cyclam conjugates have been developed to enhance the permeability of bacterial outer membranes, further increasing the efficacy of existing antibiotics .

In the field of medicine, this compound is being explored for its potential use in treating infections caused by Gram-negative bacteria. Its ability to disrupt bacterial cell walls and enhance antibiotic uptake makes it a promising candidate for new therapeutic strategies .

Comparaison Avec Des Composés Similaires

Nebramine is similar to other aminoglycoside antibiotics such as tobramycin, kanamycin, and neamine. it is unique in its ability to potentiate the effects of β-lactam antibiotics against resistant bacterial strains . This property sets it apart from other aminoglycosides, which may not exhibit the same level of synergy with β-lactam antibiotics.

List of Similar Compounds

- Tobramycin

- Kanamycin

- Neamine

- Apramycin

These compounds share structural similarities with this compound but differ in their specific applications and mechanisms of action. This compound’s unique ability to enhance antibiotic efficacy makes it a valuable addition to the arsenal of tools available for combating antibiotic resistance .

Propriétés

IUPAC Name |

(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5+,6-,7+,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWLTQZEVUXXSR-RROBTUQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CN)O)N)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34051-04-2 | |

| Record name | Nebramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034051042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

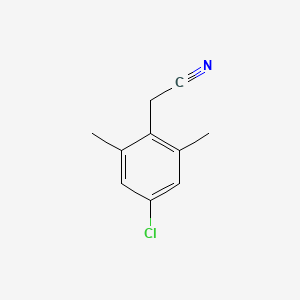

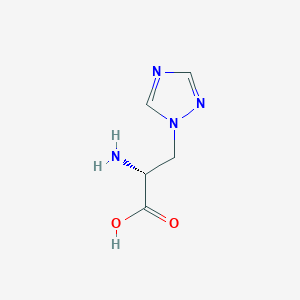

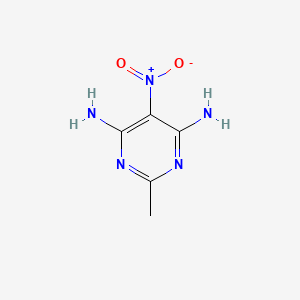

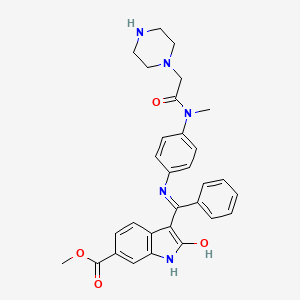

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B3327402.png)